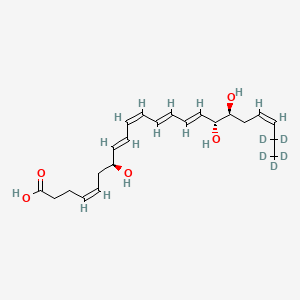

Resolvin D2-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XNSNRJMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pro-Resolving Power of Resolvin D2: A Technical Guide to its Role in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent regulator of the inflammatory response. Unlike traditional anti-inflammatory agents that broadly suppress inflammation, RvD2 actively orchestrates the resolution of inflammation, a process critical for tissue repair and return to homeostasis.[1][2] This technical guide provides an in-depth overview of the mechanisms of action of RvD2, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its core signaling pathways.

Data Presentation: Quantitative Effects of Resolvin D2

The following tables summarize the quantitative impact of Resolvin D2 on key inflammatory markers and cellular responses across various preclinical models.

Table 1: Effect of Resolvin D2 on Inflammatory Cell Infiltration

| Model | Species | Treatment | Target Cell | Effect | Reference |

| Allergic Lung Inflammation | Mouse | 100 ng RvD2, intranasally | Total BAL Cells | Significant decrease | [3] |

| Eosinophils | Significant decrease | [3] | |||

| Macrophages | Significant decrease | [3] | |||

| Lymphocytes | Significant decrease | [3] | |||

| Microbial Sepsis (CLP) | Mouse | 100 ng RvD2, i.v. | Peritoneal Neutrophils | Sharp decrease | [4] |

| Peritoneal Mononuclear Cells | Increase | [4] | |||

| UVB-Induced Skin Inflammation | Mouse | 3.0 ng RvD2, i.p. | Myeloperoxidase Activity (Neutrophil marker) | 77% reduction | [5] |

| Peritonitis | Mouse | 10 pg RvD2, i.v. | PMN Infiltration | Inhibition | [6] |

Table 2: Effect of Resolvin D2 on Cytokine Production

| Model/Cell Type | Species/Origin | Treatment | Cytokine | Effect | Reference |

| Allergic Lung Inflammation | Mouse | 100 ng RvD2, intranasally | IL-4, IL-5, IL-13 | Significant decrease | [3] |

| Obese Adipose Tissue | Human | 10 nM RvD2 | TNF-α, IL-1β, IL-12, IL-6 | Reduction | [7] |

| Microbial Sepsis (CLP) | Mouse | 100 ng RvD2, i.v. | IL-6, IL-1β, IL-23, TNF-α, IL-17 | Drastic reduction | [4][6] |

| IL-10 | Drastic decrease | [6] | |||

| LPS-stimulated Monocytes | Human | Not specified | TNF-α, IL-1β, IL-8, IL-12 p40 | Suppression | [8] |

| IL-10 | Augmentation | [8] | |||

| Crohn's Disease Intestinal Biopsies | Human | 0.1 µM RvD2, ex vivo | IL-1β, TNF-α (transcriptional) | Significant decrease | [9] |

| IL-6, IL-21, IL-22 (protein) | Significant reduction | [9] | |||

| UVB-Induced Skin Inflammation | Mouse | 3.0 ng RvD2, i.p. | TNF-α, IL-33, IL-1β | Inhibition of increase | [5] |

| TGF-β, IL-10 | Inhibition of increase | [5] | |||

| Gingival Inflammation | Mouse | Not specified | IFN-γ, IL-1β, TNF-α (mRNA) | Lower levels | [10] |

| IL-10 (mRNA) | Increased levels | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cecal Ligation and Puncture (CLP) Model of Sepsis

This protocol is used to induce polymicrobial sepsis in mice to study the effects of RvD2 on survival, bacterial clearance, and inflammatory responses.[4][11]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors and forceps

-

3-0 silk suture

-

21-gauge needle

-

Resolvin D2 (100 ng in saline with 0.1% ethanol vehicle) or vehicle control

-

Bacterial culture plates (tryptic soy agar)

Procedure:

-

Anesthetize mice using isoflurane.

-

Make a 1-cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum with a 3-0 silk suture at 50% of its length from the distal end.

-

Puncture the cecum once with a 21-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal matter.

-

Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

-

Administer Resolvin D2 (100 ng, i.v.) or vehicle immediately post-surgery.

-

Monitor animals for survival.

-

At specified time points (e.g., 12 hours post-CLP), collect peritoneal lavage fluid and blood for bacterial counts and cytokine analysis.[6]

House Dust Mite (HDM)-Induced Allergic Lung Inflammation

This model is employed to investigate the pro-resolving actions of RvD2 in a type 2 inflammatory setting, such as asthma.[3]

Materials:

-

BALB/c mice

-

House dust mite (HDM) extract

-

Resolvin D2 (100 ng) or vehicle

-

Intranasal administration apparatus

Procedure:

-

Sensitize and challenge mice by intratracheal administration of HDM extract (100 μg) on days 0, 7, and 14.[3]

-

Administer RvD2 (100 ng) or vehicle intranasally on days 15 and 16.[3]

-

On days 17, 19, and 21, perform bronchoalveolar lavage (BAL) to collect fluid and cells.

-

Enumerate total and differential cell counts (eosinophils, macrophages, lymphocytes) in the BAL fluid.

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA or multiplex assay.

-

Assess airway hyperresponsiveness to methacholine.

In Vitro Macrophage Phagocytosis Assay

This assay evaluates the direct effect of RvD2 on the phagocytic capacity of macrophages.

Materials:

-

Human or murine macrophages (e.g., bone marrow-derived macrophages or a cell line like THP-1)

-

Resolvin D2

-

Fluorescently labeled particles (e.g., zymosan, E. coli BioParticles)

-

Culture plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate macrophages in a suitable culture vessel and allow them to adhere.

-

Pre-incubate the macrophages with RvD2 at the desired concentration (e.g., 1-100 nM) or vehicle for a specified time (e.g., 15-60 minutes).

-

Add the fluorescently labeled particles to the macrophage culture.

-

Incubate for a period to allow for phagocytosis (e.g., 30-120 minutes).

-

Wash the cells to remove non-phagocytosed particles.

-

Quantify phagocytosis by either:

-

Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

-

Flow Cytometry: Measure the fluorescence intensity of the macrophage population.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Resolvin D2's function.

Signaling Pathways

Caption: Resolvin D2 Signaling Pathway.

Experimental Workflows

Caption: Cecal Ligation and Puncture (CLP) Experimental Workflow.

Caption: House Dust Mite (HDM) Allergic Inflammation Workflow.

Conclusion

Resolvin D2 demonstrates a multifaceted and potent capacity to actively resolve inflammation across a range of pathological conditions. Its mechanisms of action, centered on the GPR18/DRV2 receptor, involve the modulation of key signaling pathways that collectively dampen pro-inflammatory responses and enhance pro-resolving functions such as phagocytosis. The quantitative data and experimental models presented in this guide underscore the therapeutic potential of RvD2 and provide a framework for its further investigation and development as a novel, pro-resolving therapeutic agent.

References

- 1. researchwithrowan.com [researchwithrowan.com]

- 2. media.jax.org [media.jax.org]

- 3. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Role of Resolvins in Chronic Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic inflammatory diseases represent a significant global health burden, characterized by persistent inflammation, tissue damage, and loss of function. While traditional anti-inflammatory therapies often focus on suppressing the inflammatory response, an emerging paradigm shift is focusing on the resolution of inflammation as a key therapeutic target. At the forefront of this approach are resolvins, a class of specialized pro-resolving mediators (SPMs) endogenously generated from omega-3 fatty acids.[1][2][3] This technical guide provides an in-depth overview of the role of resolvins in chronic inflammatory diseases, their mechanisms of action, relevant experimental protocols, and quantitative data to support their therapeutic potential.

Biosynthesis of Resolvins

Resolvins are biosynthesized from the omega-3 polyunsaturated fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX) and cyclooxygenase-2 (COX-2).[1][4] This process, often referred to as "lipid mediator class switching," occurs during the resolution phase of inflammation.[5]

There are two main series of resolvins:

-

E-series resolvins (RvE) are derived from EPA. The key members are Resolvin E1 (RvE1) and Resolvin E2 (RvE2).

-

D-series resolvins (RvD) are synthesized from DHA and include Resolvin D1 (RvD1) through Resolvin D6 (RvD6).[4]

Aspirin, through its acetylation of COX-2, can trigger the production of epimeric forms of D-series resolvins, known as aspirin-triggered resolvins (AT-RvDs), which often exhibit enhanced stability and potency.[5]

Mechanisms of Action and Signaling Pathways

Resolvins exert their potent pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune and non-immune cells.[6][7] This interaction initiates downstream signaling cascades that actively orchestrate the resolution of inflammation.

Key mechanisms of action include:

-

Inhibition of Neutrophil Infiltration and Activation: Resolvins potently inhibit the recruitment and activation of neutrophils, key drivers of acute inflammation and tissue damage.[8][9]

-

Stimulation of Macrophage Efferocytosis: They enhance the clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis, which is crucial for tissue repair and regeneration.[1][10]

-

Modulation of Cytokine and Chemokine Production: Resolvins suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines while promoting the release of anti-inflammatory mediators.[11][12]

-

Promotion of Tissue Repair: By clearing inflammatory debris and promoting the switch of macrophages to a pro-resolving phenotype, resolvins facilitate tissue regeneration and a return to homeostasis.[13][14]

Resolvin Signaling Pathways

The binding of resolvins to their cognate receptors triggers intracellular signaling pathways that mediate their pro-resolving functions.

Resolvin E1 (RvE1) Signaling: RvE1 primarily signals through two receptors: ChemR23 (also known as ERV1) and the leukotriene B4 receptor 1 (BLT1), where it acts as a partial agonist or antagonist.[7][15]

Resolvin D1 (RvD1) Signaling: RvD1 interacts with two GPCRs: ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32.[6][15] This dual receptor usage allows for context-dependent signaling.

Quantitative Data on Resolvin Efficacy

The following tables summarize quantitative data from preclinical studies demonstrating the efficacy of resolvins in various models of chronic inflammatory diseases.

Table 1: Efficacy of Resolvins in Arthritis Models

| Resolvin | Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |

| RvD1 | Murine collagen-induced arthritis | Rheumatoid Arthritis | 100 ng/mouse | Intra-articular | Reduced clinical score, paw swelling, and inflammatory cell infiltration. | [16] |

| RvD3 | Murine K/BxN serum transfer arthritis | Rheumatoid Arthritis | 100 ng/mouse | Intraperitoneal | Reduced joint leukocyte numbers and pro-inflammatory eicosanoids. | [16] |

| RvD5 | Murine SKG arthritis model | Rheumatoid Arthritis | Not specified | Not specified | Attenuated osteoclast differentiation. | [2] |

| AT-RvD1 | Rat adjuvant-induced arthritis | Rheumatoid Arthritis | 1 µ g/rat | Intravenous | Reduced mechanical hyperalgesia and paw edema. | [17] |

Table 2: Efficacy of Resolvins in Inflammatory Bowel Disease Models

| Resolvin | Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |

| RvE1 | Murine DSS-induced colitis | Ulcerative Colitis | 100 ng/mouse | Intraperitoneal | Reduced disease activity index, colon weight, and inflammatory cytokine expression. | [18][19] |

| RvD2 | Murine DSS-induced colitis | Crohn's Disease | 0.1 µM | Ex vivo treatment of biopsies | Decreased IL-1β, TNF-α, IL-6, IL-21, and IL-22 levels. | [20] |

| RvD2 | Murine DSS-induced colitis | Inflammatory Bowel Disease | Not specified | Not specified | Protective role in the pathophysiology of IBD. | [21] |

Table 3: Efficacy of Resolvins in Neuroinflammation Models

| Resolvin | Animal Model | Disease | Dose | Route of Administration | Key Findings | Reference |

| RvD1 | Rat model of Parkinson's disease | Neuroinflammation | Not specified | Not specified | Prevented early pathology by blunting neuroinflammation. | [1] |

| RvD1 | Mouse model of Alzheimer's disease | Neuroinflammation | Not specified | In vitro | Ameliorated the decline of phagocytosis of amyloid-beta. | [11] |

| RvE1 | Mouse model of Alzheimer's disease | Neuroinflammation | Not specified | Not specified | Reversed inflammatory processes and decreased neuroinflammation associated with Aβ pathology. | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying resolvins.

Detection and Quantification of Resolvins

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of resolvins in biological samples due to its high sensitivity and specificity.

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate resolvins from complex biological matrices like plasma, serum, or tissue homogenates.

-

Chromatography: Reversed-phase liquid chromatography is typically employed to separate the different resolvin isomers.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer allows for the specific detection and quantification of each resolvin based on its unique precursor-to-product ion transitions. Deuterated internal standards are crucial for accurate quantification.[22][23]

In Vitro Assays for Resolvin Activity

Neutrophil Chemotaxis Assay:

-

Principle: To assess the ability of resolvins to inhibit neutrophil migration towards a chemoattractant.

-

Method: Human or murine neutrophils are isolated and placed in the upper chamber of a Boyden chamber or a multi-well migration plate. The lower chamber contains a chemoattractant (e.g., LTB4 or fMLP). Resolvins are added to the upper chamber with the neutrophils. After incubation, the number of neutrophils that have migrated to the lower chamber is quantified.

Macrophage Efferocytosis Assay:

-

Principle: To measure the effect of resolvins on the phagocytic clearance of apoptotic cells by macrophages.

-

Method: Neutrophils are induced to undergo apoptosis and are labeled with a fluorescent dye. These apoptotic neutrophils are then co-cultured with macrophages in the presence or absence of resolvins. The percentage of macrophages that have engulfed the fluorescent apoptotic cells is determined by flow cytometry or fluorescence microscopy.

In Vivo Models of Chronic Inflammation

A variety of animal models are utilized to study the efficacy of resolvins in chronic inflammatory diseases, as detailed in the quantitative data tables above. These models are crucial for understanding the in vivo actions of resolvins and for preclinical drug development.

Therapeutic Potential and Future Directions

The potent pro-resolving and tissue-protective actions of resolvins make them highly attractive therapeutic candidates for a wide range of chronic inflammatory diseases.[2] Their endogenous nature suggests a favorable safety profile compared to traditional anti-inflammatory drugs that can be immunosuppressive.

Challenges remain in the clinical translation of resolvins, including their short half-life and the cost of synthesis.[4] The development of stable synthetic analogs and novel drug delivery systems are active areas of research. Furthermore, identifying biomarkers to stratify patients who would most benefit from resolvin-based therapies is a key future direction.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JCI - Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators [jci.org]

- 6. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 7. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolution of Inflammation in Neurodegenerative Diseases: The Role of Resolvins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specialized pro-resolving mediators in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review [mdpi.com]

- 14. The Role of Maresins in Inflammatory Pain: Function of Macrophages in Wound Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoxins and resolvins in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Serum Resolvin E1 Levels and Its Relationship with Disease Activity in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The resolvin D2 and omega-3 polyunsaturated fatty acid as a new possible therapeutic approach for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Resolvins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Elucidation of Resolvin D2 and Its Stereoisomers

This guide provides a comprehensive overview of the structural elucidation of Resolvin D2 (RvD2), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). It details the analytical techniques, synthetic strategies, and key findings that have been instrumental in defining its structure and that of its stereoisomers.

Introduction: Resolvin D2, a Key Mediator of Resolution

The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following injury or infection.[1] Specialized pro-resolving mediators are key players in this process, and among them, the resolvins have emerged as significant therapeutic targets.[2][3] Resolvin D2 (RvD2) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid DHA.[4] It was first identified in resolving inflammatory exudates and has been shown to possess potent anti-inflammatory and pro-resolving activities, such as reducing excessive neutrophil infiltration and enhancing macrophage phagocytosis of apoptotic cells and microbes.[4][5][6]

The precise chemical structure, particularly the stereochemistry of its hydroxyl groups and the geometry of its conjugated double bonds, is critical to the biological function of RvD2. The initial isolation of endogenous RvD2 in nanogram quantities made complete structural characterization challenging, necessitating a combination of advanced analytical techniques and total organic synthesis to unambiguously establish its architecture.[4][5]

Biosynthesis of Resolvin D2

The biosynthesis of RvD2 from DHA is a tightly regulated enzymatic cascade. The pathway is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then rapidly transformed by 5-lipoxygenase (5-LOX) into a 7(8)-epoxide-containing intermediate. Finally, enzymatic hydrolysis of the epoxide yields the stable trihydroxy product, Resolvin D2.[1][2][7]

The Path to Structural Elucidation

The definitive structure of RvD2 was established through a multi-faceted approach, combining mass spectrometry of the native material with total organic synthesis and spectroscopic comparison.

Initial analysis by mass spectrometry (MS) of material isolated from murine inflammatory exudates indicated that RvD2 was a trihydroxy derivative of DHA.[4] However, due to the minute quantities obtained from biological sources, techniques like Nuclear Magnetic Resonance (NMR), which require larger sample amounts, could not be performed on the native material.[4][5] The complete stereochemistry was ultimately established as 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid through total organic synthesis.[1][5] The synthetic compound's properties were then matched with the endogenous mediator, confirming the structure.[5]

Identification of a Key Stereoisomer: 17R-Resolvin D2

Recently, a novel stereoisomer of RvD2 was discovered in human saliva.[8] Using total organic synthesis and matching its physical properties, its structure was determined to be 7S,16R,17R-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid , also known as 17R-RvD2.[8][9] This compound is an epimer of RvD2, differing only in the stereochemistry at the C-17 position. Despite this subtle structural difference, 17R-RvD2 was found to be equipotent to RvD2 in activating the RvD2 receptor, GPR18, and displayed potent pro-resolving functions.[8] The discovery of this active stereoisomer highlights the complexity and specificity of SPM biology.

Physicochemical and Spectroscopic Data

The structural elucidation of RvD2 and its isomers relies on precise physicochemical and spectroscopic data. Key identifying characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of Resolvin D2 and its 17R-Epimer

| Property | Resolvin D2 | 17R-Resolvin D2 | Reference(s) |

|---|---|---|---|

| Formal Name | 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid | 7S,16R,17R-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid | [1][6],[8][9] |

| CAS Number | 810668-37-2 | Not available | [6] |

| Molecular Formula | C₂₂H₃₂O₅ | C₂₂H₃₂O₅ | [6] |

| Molecular Weight | 376.5 g/mol | 376.5 g/mol | [6] |

| UV Absorbance λmax (nm) | 289, 301-302, 315-317 | Not explicitly stated, but has conjugated tetraene |[1][5][6] |

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Data

| Parameter | Resolvin D2 | 17R-Resolvin D2 | Reference(s) |

|---|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [10] |

| Parent Ion (m/z) | 375.3 [M-H]⁻ | 375.3 [M-H]⁻ | [5][10] |

| Key Fragment Ion (m/z) | 175.0 | Not explicitly stated, but matches RvD2 parent | [10] |

| Typical Retention Time (min) | 9.73 | 10.59 | [8] |

| Receptor Binding (GPR18) Kd | ~10 nM | Not explicitly stated, but equipotent | [1] |

| EC₅₀ for cAMP increase | ~0.22 nM | ~0.10 nM |[8] |

Experimental Protocols

Total Organic Synthesis

The synthesis of RvD2 and its stereoisomers is a complex, multi-step process requiring precise control over stereochemistry and double bond geometry. While specific reagents and conditions vary between reported syntheses, a common retrosynthetic approach involves dissecting the molecule into key fragments that are later coupled together.

A generalized synthetic strategy involves:

-

Fragment Synthesis : Stereocontrolled synthesis of key building blocks, often a C1-C11 fragment containing the C7-hydroxyl group and a C12-C22 fragment containing the C16 and C17-hydroxyl groups.[4][11]

-

Key Coupling Reactions :

-

Stereochemical Control : Asymmetric reactions such as Sharpless asymmetric dihydroxylation or organocatalytic α-oxidation are used to install the required stereocenters with high enantiomeric excess.[4][12]

-

Final Steps : Partial reduction of internal alkynes to form Z-alkenes and final deprotection of protecting groups to yield the target molecule.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary technique for the detection and quantification of RvD2 from complex biological samples.

-

Sample Preparation : Solid-phase extraction (SPE) is commonly used to extract and concentrate lipids from biological matrices like plasma, serum, or cell culture supernatants.[13][14]

-

Chromatography : Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column is employed to separate RvD2 from other lipid mediators. A linear gradient of solvents, such as water/acetic acid and an organic mixture (e.g., acetonitrile/methanol/acetic acid), allows for the resolution of closely related isomers.[8][10] For instance, RvD2 and its 17R-epimer can be clearly separated, with retention times of approximately 9.73 and 10.59 minutes, respectively, under specific conditions.[8]

-

Mass Spectrometry : Detection is typically performed on a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.[10] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high sensitivity and specificity by monitoring a specific fragmentation transition (e.g., m/z 375.3 → 175.0 for RvD2).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While challenging for endogenous material, NMR spectroscopy is indispensable for the structural verification of synthetic RvD2.

-

Purpose : ¹H and ¹³C NMR are used to confirm the overall carbon skeleton and, crucially, to determine the geometry (Z/E) of the double bonds by analyzing coupling constants.[4][5]

-

Challenges : Samples of RvD2 are often unstable in common NMR solvents like CDCl₃ and can decompose upon prolonged exposure to the solvent or light. Therefore, spectra must be acquired rapidly after sample preparation.[4]

-

Procedure : A solution of the purified synthetic RvD2 methyl ester or free acid is prepared in a deuterated solvent (e.g., CDCl₃ filtered through basic alumina).[4] Standard 1D and 2D NMR experiments (e.g., COSY, HSQC) are run to assign all proton and carbon signals and confirm the structure matches the proposed target.

Signaling Pathways of Resolvin D2

RvD2 exerts its pro-resolving functions by binding to a specific G protein-coupled receptor (GPCR) known as GPR18 (also designated DRV2).[1][7] Activation of this receptor on immune cells, particularly macrophages, triggers downstream signaling cascades that promote resolution.

Binding of RvD2 to GPR18 initiates several key intracellular events:

-

cAMP/PKA Pathway : GPR18 couples to Gαs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA).[7][15]

-

STAT3 Phosphorylation : RvD2-GPR18 interaction also leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][7]

-

Calcium Mobilization : In some cell types, RvD2 can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium.[15]

Together, these pathways enhance macrophage phagocytic capacity, promote efferocytosis (clearance of apoptotic cells), and suppress pro-inflammatory signaling pathways, thereby actively driving the resolution of inflammation.[2][7]

Conclusion

The structural elucidation of Resolvin D2 and its stereoisomers represents a significant achievement in the field of lipidomics and inflammation research. It required the synergistic application of sensitive analytical methods, such as LC-MS/MS, and sophisticated total organic synthesis for absolute structural confirmation. The resulting detailed knowledge of RvD2's structure-function relationship provides a solid foundation for the design of stable analogs and the development of novel pro-resolving therapeutics for a wide range of inflammatory diseases. The discovery of potent, naturally occurring stereoisomers like 17R-RvD2 further underscores the need for continued exploration of the SPM landscape.

References

- 1. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lipotype.com [lipotype.com]

- 4. Total synthesis of the endogenous inflammation resolving lipid resolvin D2 using a common lynchpin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Elucidating the structure and functions of Resolvin D6 isomers on nerve regeneration with a distinctive trigeminal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Resolvin D2 in Plasma Samples Using Mass Spectrometry

Introduction

Resolvin D2 (RvD2), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1][2][3] Its potent anti-inflammatory and pro-resolving actions make it a key therapeutic target and biomarker for a range of inflammatory diseases.[1][4] Accurate and sensitive quantification of RvD2 in complex biological matrices like plasma is crucial for understanding its physiological roles and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of RvD2 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways of Resolvin D2

Resolvin D2 exerts its biological functions by activating specific G-protein coupled receptors, primarily GPR18 (also known as DRV2).[1][4][5] This interaction initiates downstream signaling cascades that collectively lead to the resolution of inflammation. Key signaling events include the activation of the cAMP-PKA pathway and the phosphorylation of STAT3, which enhance macrophage phagocytosis and promote a switch to an anti-inflammatory M2 macrophage phenotype.[4][5] These actions contribute to bacterial clearance, reduction of pro-inflammatory cytokines, and tissue repair.[1][4][5]

Caption: Resolvin D2 Signaling Pathway.

Experimental Workflow for RvD2 Quantification

The quantification of RvD2 from plasma involves several critical steps: sample collection and stabilization, extraction of lipids, chromatographic separation, and detection by mass spectrometry. The use of a deuterated internal standard (e.g., d5-RvD2) is essential for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Protocol for Resolvin Profiling using Lipid Mediator Metabolomics

Audience: Researchers, scientists, and drug development professionals.

Introduction Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] These molecules are not immunosuppressive but instead actively orchestrate the resolution of inflammation, a critical process for tissue healing and a return to homeostasis.[2][3] Resolvins, along with other SPMs like lipoxins, protectins, and maresins, represent a paradigm shift in understanding inflammation, moving from a passive decay of pro-inflammatory signals to a highly regulated, active process.[4][5] Their potent bioactivity makes them attractive therapeutic targets for a wide range of inflammatory diseases.

Accurate identification and quantification of these lipid mediators are challenging due to their low endogenous concentrations and structural complexity. Lipid mediator metabolomics, utilizing solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and sensitive method for profiling these molecules in complex biological matrices.[4][6][7] This application note provides a detailed protocol for resolvin profiling, from sample preparation to data analysis, intended for researchers in academia and the pharmaceutical industry.

Experimental and Analytical Workflow

The overall workflow for resolvin profiling involves several key stages, from initial sample collection and extraction to instrumental analysis and data interpretation. A generalized schematic of this process is outlined below.

References

- 1. Resolvin - Wikipedia [en.wikipedia.org]

- 2. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 5. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Resolvin Analysis in Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] They play a crucial role in the resolution of inflammation, making them a key area of interest in drug discovery and development for inflammatory diseases.[2][3] Accurate quantification of these potent lipid mediators in tissue samples is essential for understanding their physiological roles and therapeutic potential. However, their low abundance and susceptibility to degradation present significant analytical challenges.[3]

These application notes provide detailed protocols for the sample preparation and analysis of resolvins in tissue, focusing on robust and reproducible methods for extraction, purification, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods for the analysis of various resolvins.

Table 1: Solid-Phase Extraction (SPE) Recovery Rates

| Analyte | Internal Standard Recovery (%) | Matrix | Reference |

| Deuterated SPMs | >85-95% | Various Tissues | [3] |

| Deuterated SPMs | 78 ± 4% to 87 ± 3% | Human Serum (500 µL) | [4][5] |

Table 2: LC-MS/MS Method Performance

| Analyte | Lower Limit of Quantification (LLOQ) | On-Column Amount | Matrix | Reference |

| Specialized Pro-resolving Mediators (SPMs) | 0.02–0.2 nM | 0.18–2.7 pg | Plasma/Serum | [4][5] |

| Various Resolvins | 1–38 pg/mL | Not specified | Plasma, Cells, Exudates | [6] |

| Over 100 Lipid Mediators | 0.03 to 5884 ng/mL | Not specified | Plasma, Adipose Tissue | [7] |

Experimental Protocols

Tissue Sample Collection and Storage

Proper sample handling from the outset is critical to prevent the degradation and artificial formation of resolvins.

-

Immediate Processing: Whenever possible, process tissue samples immediately after collection.

-

Snap-Freezing: If immediate processing is not feasible, snap-freeze the tissue in liquid nitrogen immediately upon collection.[8]

-

Storage: Store snap-frozen samples at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[3][8]

Tissue Homogenization

The goal of homogenization is to disrupt the tissue structure and release the resolvins into a solution that prevents their degradation.

-

Materials:

-

Protocol:

-

Weigh the frozen tissue sample.

-

In a pre-chilled mortar on dry ice, add the frozen tissue and a small volume of liquid nitrogen to keep it brittle.

-

Grind the tissue to a fine powder using a pre-chilled pestle.

-

Transfer the powdered tissue to a tube containing ice-cold methanol with deuterated internal standards (e.g., 4 volumes of methanol to 1 part tissue).[10] The methanol serves to precipitate proteins and extract the lipid mediators.[3]

-

Vortex the sample thoroughly.

-

For complete homogenization, sonicate the sample on ice.[11][12]

-

Incubate the homogenate at -20°C for 45 minutes to allow for complete protein precipitation.[3]

-

Centrifuge the sample at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]

-

Carefully collect the supernatant for the next extraction step.

-

Solid-Phase Extraction (SPE)

SPE is the preferred method for purifying and concentrating resolvins from the tissue homogenate, offering higher selectivity and using less solvent than traditional liquid-liquid extraction.[3]

-

Materials:

-

C18 SPE cartridges (e.g., Isolute® SPE 100 mg).[3]

-

Methanol, water (HPLC grade), hexane, and methyl formate.

-

Nitrogen gas evaporator.

-

-

Protocol:

-

Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 5-10 mL of methanol followed by 5-10 mL of water.[3]

-

Load the Sample: Acidify the supernatant from the homogenization step to approximately pH 3.5 with diluted acid and load it onto the conditioned C18 cartridge.[13]

-

Wash the Cartridge:

-

Elute the Resolvins: Elute the resolvins and other SPMs with 5-10 mL of methyl formate.[3]

-

Dry the Eluate: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.[3]

-

Reconstitute: Reconstitute the dried residue in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[3]

-

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the sensitivity and selectivity required for the quantification of resolvins at their endogenous concentrations.

-

Instrumentation: A high-sensitivity tandem mass spectrometer (e.g., AB Sciex 6500 QTRAP) operated in negative electrospray ionization (ESI-) mode is recommended.[4][5]

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each resolvin and internal standard.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for resolvin analysis in tissue.

Resolvin E1 (RvE1) Signaling Pathway

Caption: Simplified signaling pathway of Resolvin E1 (RvE1).

Resolvin D1 (RvD1) Signaling Pathway

Caption: Simplified signaling pathway of Resolvin D1 (RvD1).

References

- 1. Resolvin - Wikipedia [en.wikipedia.org]

- 2. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations [mdpi.com]

- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reagent Protocols | Arizona Genetics Core [azgc.arizona.edu]

- 10. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for studying Resolvin D2 effects on leukocyte function

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), is a potent regulator of leukocyte function and a key player in the resolution of inflammation.[1][2][3] Its multifaceted actions include inhibiting excessive neutrophil infiltration, stimulating macrophage phagocytosis and efferocytosis, and modulating cytokine production, all of which contribute to restoring tissue homeostasis.[1][2][4][5] Understanding the precise mechanisms by which RvD2 exerts its effects on leukocytes is crucial for the development of novel therapeutics for a range of inflammatory diseases.

These application notes provide detailed protocols for studying the effects of RvD2 on key leukocyte functions, including chemotaxis, phagocytosis, and cytokine production. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of RvD2 and other pro-resolving mediators.

Data Presentation: Quantitative Effects of Resolvin D2 on Leukocyte Functions

The following tables summarize the quantitative data from key experiments investigating the effects of Resolvin D2 on various leukocyte functions.

Table 1: Effect of RvD2 on Leukocyte Chemotaxis and Adhesion

| Parameter | Cell Type | Stimulus | RvD2 Concentration | Effect | Reference |

| Neutrophil Infiltration | Murine Peritoneal PMN | Zymosan | 10 pg | ~70% reduction in PMN infiltration | [3] |

| Leukocyte Adherence | Murine Cremaster Muscle | Platelet Activating Factor (PAF; 100 nM) | 1 nM | Marked reduction in leukocyte adherence and emigration | [3] |

| PMN Chemotaxis | Human PMN | Interleukin-8 (IL-8) | Not Specified | Limits direct travel and increases random movement | [4] |

| Monocyte Adhesion | Human Monocytes | Adipocytes | Not Specified | Decreases adhesion and trans-adipose migration | [4] |

Table 2: Effect of RvD2 on Phagocytosis and Bacterial Clearance

| Parameter | Cell Type | Target | RvD2 Concentration | Effect | Reference |

| Macrophage Phagocytosis | Murine Peritoneal Macrophages | E. coli | Not Specified | Increased phagocytosis | [1] |

| Macrophage Phagocytosis | Murine Bone Marrow-Derived Macrophages | BacLight Green-labeled E. coli | 10 nM | Significantly enhanced phagocytosis | [4] |

| Macrophage Phagocytosis of Apoptotic Neutrophils (Efferocytosis) | Murine Macrophages | Apoptotic Neutrophils | Not Specified | Enhanced phagocytosis | [5] |

| Bacterial Clearance | Murine Model of Sepsis (CLP) | Polymicrobial | 100 ng (i.v.) | Sharply decreased local and systemic bacterial burden | [1][3] |

Table 3: Effect of RvD2 on Cytokine Production

| Parameter | Cell Type / Model | Stimulus | RvD2 Concentration | Effect | Reference |

| Pro-inflammatory Cytokines (IL-6, IL-1β, IL-23, TNF-α) | Murine Model of Sepsis (CLP) | Polymicrobial Infection | 100 ng (i.v.) | Drastically reduced plasma levels | [1] |

| Pro-inflammatory Cytokines (TNF-α, IL-33, IL-1β) | Murine Skin | UVB Irradiation | 3.0 ng/mouse | Significant inhibition of cytokine increase | [6] |

| Anti-inflammatory Cytokines (TGF-β, IL-10) | Murine Skin | UVB Irradiation | 3.0 ng/mouse | Significant inhibition of cytokine increase | [6] |

| IL-1β Secretion | Human Monocytes | LPS + ATP | 5 µM | Significant reduction in IL-1β secretion | [7] |

| IL-6, IL-8, TNF-α | Human Monocytes | LPS (20 ng/ml) | 10-100 nM | Dampened cytokine production | [8] |

| IL-23 | Murine Model of Secondary Lung Infection | P. aeruginosa | Not Specified | Significantly decreased lung lavage levels | [9] |

Experimental Protocols

Leukocyte Chemotaxis Assay (Transwell Migration Assay)

This protocol is designed to assess the effect of RvD2 on leukocyte migration towards a chemoattractant.

Materials:

-

Leukocytes (e.g., isolated human neutrophils or monocytes)

-

Chemoattractant (e.g., Interleukin-8 (IL-8) for neutrophils, Monocyte Chemoattractant Protein-1 (MCP-1) for monocytes)

-

Resolvin D2

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell counting solution (e.g., Trypan Blue) or fluorescent dye (e.g., Calcein-AM)

-

Incubator (37°C, 5% CO2)

-

Microplate reader (for fluorescent quantification) or microscope with hemocytometer

Procedure:

-

Isolate leukocytes from whole blood using standard density gradient centrifugation methods.

-

Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the leukocytes with various concentrations of RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.[4]

-

Add the chemoattractant solution to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by:

-

Direct cell counting: Collect the cell suspension from the lower well and count the cells using a hemocytometer and Trypan Blue.

-

Fluorescent quantification: Add a fluorescent dye that stains live cells (e.g., Calcein-AM) to the lower well, incubate as required, and measure the fluorescence using a microplate reader.

-

-

Analyze the data by comparing the number of migrated cells in the RvD2-treated groups to the vehicle control.

Experimental Workflow for Leukocyte Chemotaxis Assay

Caption: Workflow for the leukocyte chemotaxis assay.

Macrophage Phagocytosis Assay

This protocol measures the ability of macrophages to engulf particles, a key function enhanced by RvD2.

Materials:

-

Macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line like RAW 264.7)

-

Resolvin D2

-

Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™, FITC-labeled zymosan, or fluorescently labeled apoptotic cells)

-

Culture plates (e.g., 96-well or 8-well chamber slides)

-

Assay medium (e.g., DMEM)

-

Incubator (37°C, 5% CO2)

-

Fluorescence microscope or flow cytometer

-

Quenching solution (e.g., Trypan Blue, to quench extracellular fluorescence)

Procedure:

-

Plate macrophages in a suitable culture plate and allow them to adhere overnight.

-

Pre-treat the macrophages with RvD2 (e.g., 1 pM - 10 nM) or vehicle control for 15 minutes at 37°C.[4]

-

Add the fluorescently labeled particles to the cells at a specified ratio (e.g., 50:1 for E. coli:macrophage).[4]

-

Incubate for a defined period (e.g., 60-100 minutes) at 37°C to allow for phagocytosis.[4][10] For a negative control, incubate a set of wells at 4°C to inhibit active uptake.

-

After incubation, wash the cells several times with cold PBS to remove non-engulfed particles.

-

(Optional) Add a quenching solution to quench the fluorescence of any particles that are attached to the outside of the cells but not internalized.

-

Quantify phagocytosis using one of the following methods:

-

Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity per cell or the percentage of phagocytosing cells. Real-time imaging can also be performed to monitor the process.[4]

-

Flow Cytometry: Detach the cells from the plate, resuspend them in FACS buffer, and analyze the fluorescence of individual cells.

-

-

Analyze the data by comparing the phagocytic activity in RvD2-treated cells to the vehicle control.

Experimental Workflow for Macrophage Phagocytosis Assay

Caption: Workflow for the macrophage phagocytosis assay.

Cytokine Production Assay

This protocol is used to determine the effect of RvD2 on the production and secretion of cytokines by leukocytes in response to an inflammatory stimulus.

Materials:

-

Leukocytes (e.g., peripheral blood mononuclear cells (PBMCs) or a specific leukocyte subset)

-

Resolvin D2

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Culture plates (e.g., 96-well)

-

Incubator (37°C, 5% CO2)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

-

Centrifuge

Procedure:

-

Isolate leukocytes and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of RvD2 (e.g., 10-100 nM) or vehicle control for 30 minutes.[11]

-

Add the inflammatory stimulus (e.g., LPS at 20 ng/ml) to the wells.[8]

-

Incubate the plate for a specified time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Analyze the data by comparing the cytokine concentrations in the RvD2-treated groups to the vehicle control.

Experimental Workflow for Cytokine Production Assay

Caption: Workflow for the cytokine production assay.

Signaling Pathways of Resolvin D2 in Leukocytes

RvD2 exerts its pro-resolving effects by binding to the G protein-coupled receptor GPR18 (also known as DRV2).[4][9] This interaction triggers downstream signaling cascades that modulate various cellular functions.

Caption: RvD2 signaling pathways that suppress pro-inflammatory responses.

[11]By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the mechanisms of action of Resolvin D2 and its potential as a therapeutic agent for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

Application Note: Solid-Phase Extraction for the Isolation of Resolvins from Biological Fluids

Introduction

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] These potent lipid mediators actively regulate the resolution phase of inflammation, making them critical targets in research and drug development for inflammatory diseases.[1][4] E-series resolvins (RvE) are synthesized from EPA, while D-series resolvins (RvD), protectins, and maresins are derived from DHA.[1][5] Due to their fragile nature and extremely low concentrations (picogram to nanogram range) in complex biological matrices like plasma, serum, and tissue homogenates, their accurate quantification presents a significant analytical challenge.[1][4]

Solid-phase extraction (SPE) has emerged as the preferred method for the selective extraction and concentration of resolvins and other SPMs from biological fluids.[1][4] Compared to traditional liquid-liquid extraction (LLE), SPE offers greater selectivity, uses lower volumes of organic solvents, and is a more rapid procedure.[1] This application note provides a detailed protocol for the isolation of resolvins using C18-based SPE, summarizes key performance data, and illustrates the associated biological pathways and experimental workflows.

Signaling Pathways of Key Resolvins

Resolvins exert their pro-resolving functions by binding to specific G-protein-coupled receptors (GPCRs) on the surface of immune cells.[2] This interaction inhibits neutrophil infiltration, reduces the production of pro-inflammatory mediators, and stimulates macrophage-mediated clearance of apoptotic cells and debris.[3] The diagram below illustrates the biosynthetic pathways from DHA and EPA to key D-series and E-series resolvins and their subsequent receptor interactions.

Recommended C18 Solid-Phase Extraction Workflow

The following diagram outlines the key steps for isolating resolvins from biological fluids such as plasma or serum. The process begins with protein precipitation to release lipid mediators, followed by a multi-step SPE procedure to isolate and concentrate the analytes of interest prior to LC-MS/MS analysis.

Experimental Protocol: C18-SPE for Resolvins from Plasma/Serum

This protocol is adapted from established methods for the extraction of SPMs from biological fluids.[1][5][6] It is crucial to keep samples on ice whenever possible to prevent isomerization and degradation of lipid mediators.[1]

1. Materials and Reagents

-

C18 SPE Cartridges (e.g., Isolute C18 100 mg, Waters Sep-Pak C18, or Agilent Bond Elut C18)[1]

-

HPLC-grade Methanol, Methyl Formate, Hexane, and Water

-

Formic Acid or Hydrochloric Acid (HCl) for pH adjustment

-

Deuterated internal standards (e.g., d5-RvD1, d5-RvD2, d4-LTB4)

-

Vortex mixer, Centrifuge (refrigerated), Nitrogen evaporator

-

Glass tubes

2. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma or serum samples on ice.

-

To 1 mL of plasma/serum in a glass tube, add a mixture of deuterated internal standards for quantification.

-

Vortex thoroughly to ensure protein precipitation.

-

Incubate the samples at -20°C for at least 45 minutes to enhance protein precipitation.[1][5]

-

Centrifuge the samples at 1,000-2,000 x g for 10 minutes at 4°C.[1][5]

-

Carefully collect the supernatant and transfer it to a new glass tube.

3. Solid-Phase Extraction Procedure

-

Dilution and Acidification : Dilute the supernatant with water to a final volume where the methanol concentration is less than 15%. Adjust the pH of the sample to ~3.5 with diluted HCl or formic acid.[5][6][8] This step is critical for the retention of acidic lipids on the C18 sorbent.

-

Cartridge Conditioning :

-

Sample Loading : Load the acidified sample onto the conditioned C18 cartridge. A flow rate of 1-2 mL/min is recommended.

-

Washing :

-

Elution : Elute the resolvins and other SPMs from the cartridge using 5-10 mL of methyl formate into a clean collection tube.[1]

4. Final Sample Preparation for LC-MS/MS

-

Drying : Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.[1]

-

Reconstitution : Resuspend the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) or another solvent compatible with the LC-MS/MS system.[1]

-

Vortex briefly and transfer the sample to an autosampler vial for analysis.

Performance Data for Resolvin SPE Methods

The efficiency of SPE methods is typically evaluated by recovery, sensitivity (LOD/LOQ), and linearity. The following tables summarize quantitative data from various studies employing SPE for resolvin analysis in biological matrices.

Table 1: Recovery of Resolvins and Related Mediators Using SPE

| Analyte/Internal Standard | Biological Matrix | SPE Method | Average Recovery (%) | Reference |

| 14 Deuterated Lipid Mediators | Human Plasma & Serum | C18 | ~78% | [5] |

| Various Eicosanoids & SPMs | Rat Plasma, Brain, Liver | C18 | 76 - 122% | [9] |

| Deuterated Internal Standards | Tissues/Biological Fluids | C18 | >85 - 95% | [1] |

| D-Series Resolvins (RvD1-RvD5) | Cell Culture Medium | LLE | 96.9 - 99.8% | [10] |

| Internal Standards (SPMs) | Human Serum | Not Specified | 78 - 87% | [11] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte(s) | Matrix | Method | LOD | LOQ | Reference |

| RvD1, RvD2, PD1, etc. | Human Plasma/Serum | C18-SPE LC-MS/MS | 3 pg (on-column) | 6 pg (on-column) | [12][13] |

| 18 Different SPMs | Human Plasma/Serum | SPE LC-MS/MS | - | 0.02–0.2 nM | [11] |

| Various Eicosanoids & SPMs | Standard Solutions | LC-MS/MS | 10-20 pg | 20-50 pg | [14] |

| D-Series Resolvins | Cell Culture Medium | LLE LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | [10] |

Key Considerations and Troubleshooting

-

Sample Handling : Resolvins are susceptible to degradation and isomerization. Always handle samples on ice and store them at -80°C after snap-freezing to minimize autoxidation and hydrolysis.[1]

-

pH Control : Acidification of the sample before loading is crucial for efficient retention of resolvins on the reversed-phase sorbent. Failure to adjust the pH correctly can lead to poor recovery.[6][8]

-

Internal Standards : The use of stable isotope-labeled (deuterated) internal standards is highly recommended for accurate quantification, as they can correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.[1]

-

Solvent Purity : Use high-purity, HPLC or MS-grade solvents to avoid introducing contaminants that could interfere with the analysis.

-

Low Recovery : If recovery is low, consider optimizing the wash steps. A weaker wash solvent (less organic content) may prevent premature elution of the analytes. Conversely, a stronger elution solvent might be needed if the analytes are strongly retained.[15]

Conclusion

Solid-phase extraction using C18 reverse-phase cartridges is a robust, selective, and efficient method for the isolation and concentration of resolvins from complex biological fluids. The protocol described provides a reliable workflow for obtaining clean extracts suitable for sensitive downstream analysis by LC-MS/MS. Proper sample handling and careful execution of each step are paramount to achieving high recovery and accurate quantification of these potent, low-abundance lipid mediators. This methodology is essential for researchers and scientists investigating the role of resolvins in health and disease.

References

- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 2. mdpi.com [mdpi.com]

- 3. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid [mdpi.com]

- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Resolvin D2-d5

Welcome to the technical support center for the analysis of Resolvin D2-d5 (RvD2-d5). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure accurate and sensitive detection of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: For this compound (molecular weight approx. 381.5 g/mol ), the precursor ion will be higher than non-deuterated Resolvin D2 (m/z 375.3). The recommended precursor ion to monitor in negative electrospray ionization (ESI) mode is m/z 380.3 [M-H]⁻. The product ions are generated from the fragmentation of the precursor. While specific transitions should be optimized for your instrument, common and effective transitions for related compounds provide a strong starting point. For non-deuterated RvD2, transitions include m/z 375.3 → 175.0 and 375.3 → 215.0.[1][2] You should perform a product ion scan on the RvD2-d5 precursor (m/z 380.3) to determine the most intense and specific product ions on your mass spectrometer.

Q2: I am observing a low or no signal for RvD2-d5. What are the common causes?

A2: Low or no signal is a frequent issue in mass spectrometry.[3] A logical troubleshooting approach is essential. First, confirm that the issue is not with the sample preparation by injecting a freshly prepared standard. If the standard also shows a low signal, the problem likely lies with the LC-MS/MS system.

Common causes include:

-

Improper Ion Source Settings: Ensure the electrospray ionization (ESI) source is clean and parameters like gas flows (nebulizer, auxiliary) and temperature are optimal. For resolvins, negative ion mode is required.

-

Incorrect MS Parameters: Verify that the correct MRM transition is being monitored and that parameters like declustering potential (DP) and collision energy (CE) are optimized.

-

LC System Issues: Check for leaks, ensure the column is not clogged, and confirm that the mobile phases are correctly prepared and flowing at the set rate. Air bubbles in the lines can also interrupt the spray.

-

Sample Degradation: Resolvins are sensitive to light, oxygen, and heat. Ensure samples are kept on ice during preparation and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: My retention time for RvD2-d5 is shifting between injections. How can I fix this?

A3: Retention time shifts can compromise data quality. The most common causes are related to the liquid chromatography (LC) system:

-

Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections. Typically, allowing at least 3-5 column volumes to pass is recommended.

-

Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Always use high-purity (LC-MS grade) solvents and prepare fresh mobile phases regularly.

-

Column Temperature: Fluctuations in the column oven temperature can affect retention time. Ensure the temperature is stable.

-

Column Degradation: Over time, columns can degrade, leading to performance issues. If other troubleshooting steps fail, consider replacing the column.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during RvD2-d5 analysis.

Guide 1: Low Signal Intensity or No Peak Detected

This guide follows a logical flow to diagnose the root cause of a weak or absent signal.

Quantitative Data Summary

The following tables provide recommended starting parameters for the analysis of Resolvin D2 and its deuterated standard. Note that optimal values for Declustering Potential (DP), Collision Energy (CE), and source parameters are instrument-dependent and should be fine-tuned using infusion of a standard solution.

Table 1: Mass Spectrometer Parameters for Resolvin D2 Analysis

| Parameter | Analyte | Recommended Value / Range | Notes |

| Ionization Mode | RvD2 & RvD2-d5 | Negative ESI | Essential for forming the [M-H]⁻ ion. |

| Precursor Ion (Q1) | Resolvin D2 | m/z 375.3 | [M-H]⁻ |

| This compound | m/z 380.3 | [M-H]⁻ | |

| Product Ions (Q3) | Resolvin D2 | m/z 175.0, 215.0 | Select the most intense and specific fragment.[1][2] |

| This compound | User Determined | Determine via product ion scan of m/z 380.3. | |

| Declustering Potential (DP) | RvD2 & RvD2-d5 | -20 to -100 V | Optimize by ramping voltage during infusion.[4] |

| Collision Energy (CE) | RvD2 & RvD2-d5 | -13 to -39 V | Optimize for each transition to maximize fragment intensity.[4] |

| Collision Gas (CAD) | RvD2 & RvD2-d5 | Medium (e.g., 9-12 psi) | Consult instrument manufacturer's recommendations.[4][5] |

Table 2: Typical Ion Source Parameters

| Parameter | Recommended Value / Range |

| IonSpray Voltage | -4500 V |

| Source Temperature | 475 - 550 °C[4][5] |

| Nebulizer Gas (GS1) | 30 - 70 psi[4] |

| Auxiliary Gas (GS2) | 40 - 70 psi[4] |

| Curtain Gas (CUR) | 35 - 40 psi[5] |

Table 3: Recommended LC Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 79 | 21 | 0.3 |

| 1.0 | 79 | 21 | 0.3 |

| 1.5 | 74 | 26 | 0.3 |

| 10.0 | 49 | 51 | 0.3 |

| 19.0 | 34 | 66 | 0.3 |

| 25.1 | 2 | 98 | 0.3 |

| 27.6 | 2 | 98 | 0.3 |

| 27.7 | 79 | 21 | 0.3 |

| 31.5 | 79 | 21 | 0.3 |

| As adapted from a published method for specialized pro-resolving mediators.[4] |

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v)

-

Column: C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm)[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Resolvins from Plasma

This protocol describes a robust method for extracting resolvins and other lipid mediators from biological fluids like plasma or serum prior to LC-MS/MS analysis.

Methodology:

-

Sample Collection: Collect plasma in EDTA-containing tubes. Immediately place on ice. For long-term storage, snap-freeze and store at -80°C.

-

Internal Standard Spiking: To 1 volume of plasma, add a known concentration of this compound in methanol. This standard will account for variability during sample preparation and analysis.

-

Protein Precipitation: Add 2 volumes of ice-cold methanol to the sample. Vortex briefly and incubate at -20°C for at least 45 minutes to precipitate proteins.[2]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 1500 x g for 15 min at 4°C) to pellet the precipitated proteins.

-

Solid-Phase Extraction (C18 Cartridge):

-

Conditioning: Condition a C18 SPE cartridge by washing with 1 column volume of methanol, followed by 1 column volume of water.[2]

-

Loading: Carefully load the supernatant from the centrifugation step onto the conditioned C18 cartridge.

-

Washing:

-

Elution: Elute the resolvins and other specialized pro-resolving mediators (SPMs) from the cartridge using 1 volume of methyl formate.[2]

-

-

Solvent Evaporation: Dry the collected eluate under a gentle stream of nitrogen gas. Do not use air, as it can cause oxidation of the analytes.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for injection into the LC-MS/MS system. Keep samples at 4°C in the autosampler.

References

- 1. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 3. youtube.com [youtube.com]

- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Quantification of Low-Abundance Lipid Mediators

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low-abundance lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance lipid mediators?

A1: The quantification of low-abundance lipid mediators, such as eicosanoids and specialized pro-resolving mediators (SPMs), presents several analytical challenges. These molecules are often present at very low physiological concentrations (picomolar to nanomolar range), are chemically unstable, and exist as numerous structurally similar isomers, which complicates their separation and detection.[1][2][3] Furthermore, complex biological matrices can interfere with analysis, a phenomenon known as the matrix effect.[4][5]

Q2: Why is sample preparation so critical for the analysis of these lipids?

A2: Effective sample preparation is crucial to isolate the target lipid mediators from a complex biological sample, remove interfering substances like proteins and salts, and concentrate the analytes to a detectable level.[6] The choice of extraction method can significantly impact the recovery and stability of these low-abundance lipids. Common techniques include liquid-liquid extraction (e.g., Folch or Bligh and Dyer methods) and solid-phase extraction (SPE).[7][8] To prevent degradation, it is often recommended to flash-freeze tissue samples in liquid nitrogen and add antioxidants like butylated hydroxytoluene (BHT) during extraction.[9]

Q3: What is the role of internal standards in quantification?

A3: Internal standards are essential for accurate quantification. They are compounds with similar chemical properties to the analyte of interest that are added to the sample at a known concentration before sample preparation. Stable isotope-labeled internal standards are considered the gold standard because they behave nearly identically to the endogenous analyte during extraction, chromatography, and ionization, thus compensating for sample loss and matrix effects.[10][11][12]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of complex biological samples.[5] To mitigate these effects, several strategies can be employed:

-

Effective Sample Cleanup: Utilize robust extraction and cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.[7]

-

Chromatographic Separation: Optimize the liquid chromatography method to separate the analytes from co-eluting matrix components.[13]

-

Use of Internal Standards: Employ stable isotope-labeled internal standards that co-elute with the analyte to normalize for matrix-induced signal variations.[10][11]

-